{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Fluoro-5,8-dioxaspiro[34]octan-2-yl}methanamine is a chemical compound with the molecular formula C7H12FNO2 It is characterized by a spirocyclic structure containing a fluorine atom and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom and the amine group. One common synthetic route includes the cyclization of a suitable diol precursor under acidic conditions to form the spirocyclic ring. Subsequent fluorination and amination steps are carried out using reagents such as diethylaminosulfur trifluoride (DAST) for fluorination and ammonia or primary amines for amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as thiols or amines replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Thiol or amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine involves its interaction with specific molecular targets. The fluorine atom and amine group play crucial roles in binding to target proteins or enzymes, modulating their activity. The spirocyclic structure provides stability and specificity in these interactions, making it a valuable compound in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanol: Similar structure but with a hydroxyl group instead of an amine group.
{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methane: Lacks the amine group, making it less reactive in certain biochemical applications.
Uniqueness
{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine is unique due to the presence of both a fluorine atom and an amine group within a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H12FNO2 |
---|---|
Molekulargewicht |
161.17 g/mol |
IUPAC-Name |
(2-fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanamine |
InChI |
InChI=1S/C7H12FNO2/c8-6(5-9)3-7(4-6)10-1-2-11-7/h1-5,9H2 |
InChI-Schlüssel |
KMAIKLBJSZVNPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CC(C2)(CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.